2-Diethylaminoethanol-d10 Hydrochloride: A Technical Guide for Researchers
2-Diethylaminoethanol-d10 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Diethylaminoethanol-d10 Hydrochloride, a deuterated stable isotope-labeled compound. This document details its chemical properties, synthesis, and primary applications, with a focus on its role as an internal standard in quantitative analytical methods. Experimental protocols and data are presented to assist researchers in its effective utilization.
Core Concepts and Chemical Properties
2-Diethylaminoethanol-d10 Hydrochloride is the deuterated analog of 2-Diethylaminoethanol Hydrochloride. In this molecule, the ten hydrogen atoms on the two ethyl groups have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically identical to its non-deuterated counterpart but can be distinguished by its higher mass.
The non-deuterated form, 2-Diethylaminoethanol (DEAE), is an organic compound with applications in various industrial and pharmaceutical fields. It serves as a precursor in the synthesis of pharmaceuticals like the local anesthetic procaine, a corrosion inhibitor in steam and condensate lines, and a component in the production of ion exchange resins.[1][2][3] The hydrochloride salt form offers improved stability for storage and handling.
Physicochemical Data
The key physicochemical properties of 2-Diethylaminoethanol-d10 Hydrochloride and its non-deuterated analog are summarized in the table below for easy comparison.
| Property | 2-Diethylaminoethanol-d10 Hydrochloride | 2-Diethylaminoethanol Hydrochloride | 2-Diethylaminoethanol |
| Synonyms | (Diethylamino)ethanol-d10 HCl, Dehydasal-d10 HCl | DEAE HCl | DEAE, Diethylethanolamine |
| CAS Number | 1092978-76-1 | 14426-20-1 | 100-37-8 |
| Molecular Formula | C₆H₆D₁₀ClNO | C₆H₁₆ClNO | C₆H₁₅NO |
| Molecular Weight | 163.71 g/mol | 153.65 g/mol | 117.19 g/mol |
| Appearance | White to off-white solid | White crystalline solid | Colorless liquid |
| Solubility | Soluble in water | Highly water-soluble | Miscible with water |
Synthesis and Preparation
Proposed Synthetic Pathway
The synthesis of 2-Diethylaminoethanol-d10 would logically involve the reaction of deuterated diethylamine (Diethylamine-d10) with deuterated ethylene oxide (Ethylene oxide-d4), followed by conversion to the hydrochloride salt.
Caption: Proposed synthesis of 2-Diethylaminoethanol-d10 HCl.
General Experimental Protocol for Synthesis
The following is a generalized protocol based on the synthesis of similar compounds.[5][6] Note: This procedure should be performed by qualified personnel in a controlled laboratory setting.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), place a solution of Diethylamine-d10 in an appropriate anhydrous solvent (e.g., diethyl ether or THF).
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Addition of Ethylene Oxide-d4: Cool the reaction mixture in an ice bath. Slowly add a solution of Ethylene oxide-d4 in the same solvent to the stirred solution of Diethylamine-d10 via the dropping funnel. The reaction is exothermic and the temperature should be carefully monitored and maintained.
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Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
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Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Diethylaminoethanol-d10. Purify the crude product by distillation under reduced pressure.
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Hydrochloride Salt Formation: Dissolve the purified 2-Diethylaminoethanol-d10 in an anhydrous solvent (e.g., diethyl ether). Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent. The hydrochloride salt will precipitate out of the solution.
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Isolation: Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 2-Diethylaminoethanol-d10 Hydrochloride.
Applications in Quantitative Analysis
The primary application of 2-Diethylaminoethanol-d10 Hydrochloride is as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[7][8][9][10][11][12] Stable isotope-labeled internal standards are considered the "gold standard" for quantitative mass spectrometry because they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, leading to high accuracy and precision.[9][10][11][12]
Use as an Internal Standard in LC-MS/MS
2-Diethylaminoethanol-d10 Hydrochloride can be used as an internal standard for the quantification of 2-Diethylaminoethanol, its metabolites, or drugs that contain the 2-diethylaminoethanol moiety, such as procaine and chloroprocaine.[13][14][15][16]
Caption: Workflow for quantitative analysis using an internal standard.
Experimental Protocol: Quantification of a Target Analyte in Plasma
This protocol provides a general methodology for the quantification of a target analyte (e.g., procaine) in a biological matrix using 2-Diethylaminoethanol-d10 Hydrochloride as an internal standard.
3.2.1. Materials and Reagents
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Target analyte certified reference material
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2-Diethylaminoethanol-d10 Hydrochloride
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HPLC-grade methanol, acetonitrile, and water
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Formic acid or ammonium acetate (for mobile phase modification)
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Human plasma (or other relevant biological matrix)
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Protein precipitation solvent (e.g., acetonitrile or methanol)
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Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)
3.2.2. Preparation of Standard and Quality Control Samples
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Stock Solutions: Prepare stock solutions of the target analyte and the internal standard (2-Diethylaminoethanol-d10 Hydrochloride) in methanol at a concentration of 1 mg/mL.
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Working Standard Solutions: Prepare a series of working standard solutions of the target analyte by serial dilution of the stock solution with methanol:water (1:1, v/v).
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Working Internal Standard Solution: Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
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Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the working standard solutions to prepare calibration standards at a range of concentrations covering the expected analyte concentrations. Prepare QCs at low, medium, and high concentrations in the same manner.
3.2.3. Sample Preparation
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To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the working internal standard solution.
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Add 300 µL of cold acetonitrile to precipitate proteins.
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Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3.2.4. LC-MS/MS Conditions
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LC System: UHPLC or HPLC system
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Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
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Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
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Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and the internal standard need to be optimized.
3.2.5. Data Analysis
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from the calibration curve using the measured peak area ratio.
Conclusion
2-Diethylaminoethanol-d10 Hydrochloride is a valuable tool for researchers in analytical chemistry and drug development. Its properties as a stable isotope-labeled internal standard enable highly accurate and precise quantification of its non-deuterated analog and related compounds in complex biological matrices. The methodologies and data presented in this guide are intended to support its effective implementation in the laboratory.
References
- 1. Ethylene Oxide | C2H4O | CID 6354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(DIETHYLAMINO)ETHANOL - Ataman Kimya [atamanchemicals.com]
- 3. Diethylethanolamine - Wikipedia [en.wikipedia.org]
- 4. 2-DIETHYLAMINOETHANOL (DEAE) - Ataman Kimya [atamanchemicals.com]
- 5. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. lcms.cz [lcms.cz]
- 8. cerilliant.com [cerilliant.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Rapid determination of chloroprocaine and its major metabolite, 2-chloroaminobenzoic acid, in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of procaine, lidocaine, ropivacaine, tetracaine and bupivacaine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Urinary metabolites of chloroprocaine studied by combined gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
